Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate
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Overview
Description
Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate is an organic compound that features a pyrazole ring, an isopropylamino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the isopropylamino group: This step involves the reaction of the pyrazole derivative with isopropylamine under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pyrazole ring is known to interact with various biological targets, potentially affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isopropylamino)-3-(1h-pyrazol-1-yl)propanoate: Similar structure but with a different carbon chain length.
Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)pentanoate: Similar structure but with an additional carbon in the chain.
Uniqueness
Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to its specific combination of functional groups and the length of its carbon chain, which can influence its reactivity and interactions with biological targets
Biological Activity
Methyl 2-(isopropylamino)-4-(1H-pyrazol-1-yl)butanoate, with the CAS number 1341628-10-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
The compound is structurally related to pyrazole derivatives, which are known for their diverse pharmacological activities. Pyrazole compounds often act as inhibitors or antagonists in various biological pathways, particularly in inflammatory and cardiovascular contexts. This compound has been explored for its role as a P2Y12 receptor antagonist, which is critical in platelet aggregation and thrombus formation .
Antiplatelet Activity
Research indicates that compounds similar to this compound exhibit significant antiplatelet effects. The P2Y12 receptor is a target for antiplatelet therapy, and antagonists can reduce the risk of thromboembolic events. In studies, pyrazole derivatives have shown potent inhibition of platelet aggregation, suggesting that this compound may be beneficial in preventing cardiovascular diseases .
Anti-inflammatory Effects
The pyrazole scaffold has been associated with anti-inflammatory properties. Several studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures have shown up to 85% inhibition of these cytokines at specific concentrations . This suggests that this compound could potentially be developed into an anti-inflammatory agent.
Antimicrobial Activity
Some pyrazole derivatives have been evaluated for their antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against pathogens like E. coli and S. aureus, indicating that this compound may possess similar antimicrobial capabilities .
Research Findings and Case Studies
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(propan-2-ylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C11H19N3O2/c1-9(2)13-10(11(15)16-3)5-8-14-7-4-6-12-14/h4,6-7,9-10,13H,5,8H2,1-3H3 |
InChI Key |
QKXGTVMPVZEOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CCN1C=CC=N1)C(=O)OC |
Origin of Product |
United States |
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